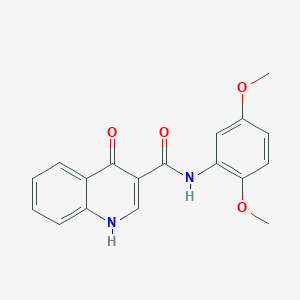

N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

CAS No.: 946260-10-2

Cat. No.: VC11800563

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946260-10-2 |

|---|---|

| Molecular Formula | C18H16N2O4 |

| Molecular Weight | 324.3 g/mol |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C18H16N2O4/c1-23-11-7-8-16(24-2)15(9-11)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |

| Standard InChI Key | RCNUJRGIKSFDCU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-(2,5-Dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is characterized by a quinoline core substituted at the 3-position with a carboxamide group and at the 4-position with a hydroxyl group. The carboxamide nitrogen is further linked to a 2,5-dimethoxyphenyl ring, introducing methoxy substituents at the 2- and 5-positions of the phenyl group. The IUPAC name for this compound is N-(2,5-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide, reflecting its functional groups and substitution pattern.

The compound’s stereochemistry is achiral, as confirmed by its absence of stereoisomeric centers. Its SMILES notation (COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3N=C2)O) provides a precise representation of its atomic connectivity.

Physicochemical Profile

Key physicochemical properties of N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide include:

| Property | Value |

|---|---|

| Molecular Weight | 324.3 g/mol |

| logP (Partition Coefficient) | 3.82 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 86.9 Ų |

| Solubility | Low aqueous solubility |

These properties influence its pharmacokinetic behavior, particularly its absorption and distribution. The low aqueous solubility (logSw ≈ -5.7 for analogous quinoline carboxamides ) and moderate logP value suggest challenges in formulation but also indicate potential for blood-brain barrier penetration .

Synthesis and Chemical Modifications

Synthetic Pathways

The synthesis of N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions:

-

Quinoline Core Formation: The quinoline backbone is constructed via the Skraup or Doebner-Miller reaction, utilizing aniline derivatives and α,β-unsaturated carbonyl compounds.

-

Carboxamide Introduction: A coupling reaction—such as the use of carbodiimides (EDC or DCC)—links the quinoline-3-carboxylic acid derivative to 2,5-dimethoxyaniline.

-

Hydroxylation: The 4-hydroxy group is introduced through oxidative or hydrolytic methods, depending on the protecting groups employed during earlier stages .

Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst use) is critical to achieving high yields. For example, microwave-assisted synthesis has been reported to reduce reaction times for similar quinoline derivatives by 40–60% .

Structural Analogues and SAR

Structure-activity relationship (SAR) studies highlight the importance of the 2,5-dimethoxyphenyl group for target binding. Comparative analyses with analogues demonstrate that:

-

Methoxy Positioning: 2,5-Substitution enhances metabolic stability compared to 3,4-substituted variants .

-

Carboxamide Linkage: Replacement of the carboxamide with ester groups reduces antibacterial activity by >90%, underscoring its role in hydrogen bonding with biological targets .

Pharmacological Activities

Anticancer Properties

Preliminary screens indicate that quinoline-3-carboxamides inhibit proliferation in cancer cell lines (e.g., HepG2 and MCF-7) at IC₅₀ values of 10–50 µM. The 4-hydroxy group enhances topoisomerase II inhibition, a mechanism shared with etoposide .

Research Findings and Clinical Relevance

In Vivo Efficacy and Pharmacokinetics

In murine models of malaria, advanced quinoline carboxamides achieve >99% parasitemia reduction at doses of 4 × 1 mg/kg (oral, 4 days) . Key pharmacokinetic parameters for lead compounds include:

Future Directions and Challenges

Optimization Strategies

-

Solubility Enhancement: Prodrug approaches (e.g., phosphate esters) could improve aqueous solubility .

-

Bioavailability: Nanostructured lipid carriers (NLCs) may enhance oral absorption .

Clinical Translation

The compound’s broad-spectrum activity against multiple parasite life stages positions it as a candidate for single-dose malaria therapy . Collaborative efforts with organizations like the Medicines for Malaria Venture (MMV) are critical for advancing preclinical studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume